molecular formula C11H17N3O2S B7178575 N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide

N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide

Cat. No.: B7178575
M. Wt: 255.34 g/mol
InChI Key: SULKMKWNLFIVAJ-UHFFFAOYSA-N
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Description

N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxy group attached to a cyclohexyl ring, which is further connected to a thiadiazole ring via a carboxamide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for oxidation reactions and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 4-methoxycyclohexanone or 4-methoxycyclohexanoic acid.

    Reduction: Formation of N-(4-methoxycyclohexyl)-N-methylamine.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-14(11(15)10-7-17-13-12-10)8-3-5-9(16-2)6-4-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULKMKWNLFIVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)OC)C(=O)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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